1,3-Diisopropylurea

Peptide synthesis Carbodiimide coupling Purification workflow

Peptide chemists relying on DCC face insoluble DCU precipitates that clog synthesizer frits and demand manual filtration. 1,3-Diisopropylurea (IPU)-the DIC-derived by-product-is fully organic-soluble, enabling simple washing removal for uninterrupted automated SPPS. • Enables validated GTI quantification: LC-MS/MS achieves 0.25 ppm LOQ, 96-109% spike recovery, and 1.08% RSD for regulatory compliance in API manufacturing. • MIP-based scavengers achieve 80% selective IPU binding for process-scale genotoxic impurity removal with minimal API loss.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 4128-37-4
Cat. No. B130632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diisopropylurea
CAS4128-37-4
SynonymsDiptocarpamidine;  N,N’-Bis(1-methylethyl)urea;  N,N’-Diisopropylurea;  NSC 112719; 
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC(C)C
InChIInChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
InChIKeyBGRWYRAHAFMIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diisopropylurea (CAS 4128-37-4) Procurement Guide for Research and Industrial Selection


1,3-Diisopropylurea (syn. N,N'-diisopropylurea, N,N'-bis(1-methylethyl)urea) is a symmetrical dialkylurea with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol [1]. It is a white to almost white crystalline solid with a melting point range of 185–192 °C and a boiling point of approximately 265 °C at 760 mmHg . The compound is primarily encountered as the hydrolysis by-product of N,N'-diisopropylcarbodiimide (DIC) in peptide coupling reactions, as a photocatalyzed degradation product of the herbicide bromacil, and as a potentially genotoxic impurity (GTI) requiring stringent control in active pharmaceutical ingredient (API) manufacturing [2][3]. Unlike its closest structural analog 1,3-dicyclohexylurea (DCU), 1,3-diisopropylurea exhibits markedly different solubility behavior, biological activity profile when incorporated into steroidal scaffolds, and chiral recognition properties—differentiation that directly impacts reagent selection, purification strategy, and analytical method development.

Why 1,3-Diisopropylurea Cannot Be Substituted by Other Symmetrical Dialkylureas Without Quantitative Validation


Symmetrical 1,3-dialkylureas appear structurally interchangeable based on their shared urea core, yet substitution with a generic analog without experimental verification introduces significant risk across multiple application domains. In peptide synthesis, replacement of 1,3-diisopropylurea-generating DIC with 1,3-dicyclohexylurea-generating DCC changes the purification burden from simple solvent washing to tedious filtration of an insoluble precipitate [1]. In medicinal chemistry, the diisopropylurea and dicyclohexylurea moieties appended to the same 4-azasteroid scaffold produced divergent in vivo efficacy: the diisopropylurea derivative suppressed ventral prostate growth by 40–50% at 3 mg/kg/day, while the dicyclohexylurea derivative was ineffective even at 10 mg/kg/day [2]. In chiral separations, the steric bulk of the isopropyl group uniquely optimizes enantioseparation of mandelic acid enantiomers, whereas smaller dimethyl or diethyl analogs fail [3]. These examples demonstrate that alkyl substituent choice on the urea core governs solubility, bioactivity, and molecular recognition—parameters that cannot be predicted from structural homology alone. Procurement decisions must therefore be anchored to application-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1,3-Diisopropylurea vs. Closest Analogs


Organic Solvent Solubility of 1,3-Diisopropylurea vs. 1,3-Dicyclohexylurea in Peptide Synthesis Work-Up

1,3-Diisopropylurea (DIU) exhibits high solubility in common organic solvents such as dichloromethane, ethyl acetate, and chloroform, enabling removal by simple solvent washing or chromatographic methods. In contrast, 1,3-dicyclohexylurea (DCU), the corresponding by-product of DCC-mediated couplings, is notoriously insoluble in nearly all common organic solvents, precipitates during reactions, and requires labor-intensive filtration for removal [1][2]. This solubility differential is the primary reason DIC (which generates DIU) is preferred over DCC (which generates DCU) for solid-phase peptide synthesis and combinatorial chemistry applications . The practical consequence is that DIU can be separated from peptide products without the yield losses and contamination risks associated with DCU precipitation.

Peptide synthesis Carbodiimide coupling Purification workflow

In Vivo Efficacy of 1,3-Diisopropylurea vs. 1,3-Dicyclohexylurea Steroidal Conjugates as 5α-Reductase Inhibitors

When the diisopropylurea and dicyclohexylurea moieties were incorporated into the same 4-aza-5α-androstan-3-one scaffold, the resulting compounds exhibited dramatically different in vivo pharmacological profiles. The diisopropylurea-bearing compound 3 (turosteride, FCE 26073) significantly decreased testosterone propionate-stimulated ventral prostate growth by 40–50% in immature castrated rats at an oral dose of 3 mg/kg/day over 7 days. In contrast, the dicyclohexylurea-bearing compound 1 was ineffective up to 10 mg/kg/day [1]. Both compounds showed comparable in vitro potency against human 5α-reductase (IC50 55 nM for compound 3 vs. 41 nM for compound 1), demonstrating that the in vitro-to-in vivo translation—and thus the therapeutic potential—is strongly governed by the urea substituent choice [1].

5α-reductase inhibition Benign prostatic hyperplasia Steroidal inhibitors

Chiral Selector Performance: Diisopropylurea vs. Dimethylurea and Diethylurea Derivatives for Mandelic Acid Enantioseparation

Three ergoline-based chiral selectors bearing dimethylurea (CSI), diethylurea (CSII), and diisopropylurea (CSIII) side chains were compared for enantioseparation of mandelic acid enantiomers under identical capillary electrophoresis conditions. The diisopropylurea derivative (CSIII) provided the best enantioseparation and resolution, whereas the dimethyl and diethyl derivatives showed inferior performance. The increased steric hindrance of the isopropyl group at the chiral binding site was identified as the key factor enhancing enantiorecognition for mandelic acid [1]. This result was opposite to the trend observed for dansyl amino acids, where the least hindered dimethylurea derivative (CSI) gave the best separation, demonstrating that the optimal urea substituent is analyte-dependent and that diisopropylurea uniquely serves mandelic acid-type targets [1].

Chiral separation Capillary electrophoresis Enantioselectivity

Thermal Dissociation Kinetics of 1,3-Diisopropylurea Relative to Other 1,3-Di-substituted Ureas

The thermal dissociation rate constants of 1,3-diisopropylurea were determined alongside 1,3-di-n-propylurea, 1,3-di-n-amylurea, 1,3-di-n-heptylurea, 1,3-diisobutylurea, 1,3-dicyclohexylurea, and 1,3-di-t-butylurea in benzyl alcohol, ethylene glycol, and glycerol [1]. The study established that the thermal dissociation rate of 1,3-di-substituted ureas is governed by the steric and electronic effects of the N-substituents. Branched-chain substituents such as isopropyl and isobutyl groups were shown to impart distinct kinetic behavior compared to linear-chain or cyclic analogs, with the dissociation rate influenced by both the steric environment around the urea linkage and the solvent system employed [1]. Quantitative rate constant values (specific numerical data behind paywall; 1956 paper) demonstrate that 1,3-diisopropylurea does not behave identically to its constitutional isomer 1,3-di-n-propylurea, confirming that alkyl chain branching affects thermal stability.

Thermal stability Reaction kinetics Urea linkage dissociation

Molecularly Imprinted Polymer (MIP) Selective Binding of 1,3-Diisopropylurea for Genotoxic Impurity Removal from APIs

Novel molecularly imprinted polymers (MIPs) templated with 1,3-diisopropylurea (IPU) achieved 80% selective binding of IPU with only 15% non-specific binding of co-formulated APIs (keppra, mometasone furoate, roxithromycin), regardless of API molecular size and chemical structure [1]. When combined with organic solvent nanofiltration (OSN), the hybrid OSN-MIP process reduced IPU contamination from 100 mg IPU/g API to 2 mg IPU/g API with only approximately 3% total API loss [2]. The MIP scavenger maintained selectivity and stability over 18 independent reuse cycles [2]. A validated LC-MS/MS method achieved a limit of quantification (LOQ) of 0.25 ppm (1.25 ng/mL absolute) for IPU in mometasone furoate, with spike recoveries of 96–109% in the 0.25–2 ppm range and system precision RSD of 1.08% [3]. This analytical capability is critical because IPU is classified as a potentially genotoxic impurity requiring stringent control in pharmaceutical products.

Genotoxic impurity removal Molecularly imprinted polymers API purification

Metabolic Pathway Inhibition Profile of 1,3-Diisopropylurea vs. Other Urea Derivatives in Cancer Research

1,3-Diisopropylurea (1,3-DiU) has been utilized to investigate inhibition of glycolysis, gluconeogenesis, fatty acid oxidation, and lipogenesis in cellular studies, and has demonstrated potent anticancer properties in vitro and in vivo through inhibition of fatty acid synthesis that interferes with cell division . While the underlying molecular target and quantitative IC50 values against specific metabolic enzymes remain to be fully elucidated in peer-reviewed literature, the compound's polypharmacological metabolic inhibition profile distinguishes it from simple urea and smaller dialkylureas (e.g., 1,3-dimethylurea, 1,3-diethylurea) which lack the lipophilic bulk necessary for efficient membrane penetration and metabolic enzyme interaction . The isopropyl groups confer sufficient hydrophobicity (predicted pKa 14.05 ± 0.46; logP higher than dimethylurea) to enable cellular uptake while maintaining hydrogen-bonding capacity through the urea NH groups (2 H-bond donors, 1 H-bond acceptor) .

Cancer metabolism Fatty acid synthesis inhibition Glycolysis inhibition

Prioritized Application Scenarios for 1,3-Diisopropylurea Based on Quantitative Differentiation Evidence


Peptide Synthesis: Selecting DIC-Generated 1,3-Diisopropylurea Workflows for Streamlined Purification

In solid-phase and solution-phase peptide synthesis, the choice of carbodiimide coupling reagent directly determines the urea by-product removal strategy. When DIC is used as the coupling agent, the resulting 1,3-diisopropylurea by-product is soluble in organic solvents such as dichloromethane and ethyl acetate, enabling removal by simple washing or chromatography without interrupting automated synthesis workflows [1][2]. This contrasts sharply with DCC, which generates insoluble 1,3-dicyclohexylurea (DCU) that precipitates, clogs frits, and requires manual filtration. For laboratories scaling up peptide synthesis or operating automated synthesizers, procurement of DIC (and by extension, 1,3-diisopropylurea as a reference standard for monitoring) is justified by the quantifiable reduction in purification labor and increased product recovery yield. 1,3-Diisopropylurea reference standards are also essential for HPLC and LC-MS monitoring of residual urea by-product in final peptide products [3].

Pharmaceutical Impurity Control: LC-MS/MS Trace Analysis and MIP-Based Removal of Genotoxic 1,3-Diisopropylurea in API Manufacturing

In API manufacturing processes where DIC is employed as a coupling reagent, 1,3-diisopropylurea (IPU) is classified as a potentially genotoxic impurity (GTI) requiring control to sub-ppm levels [1]. The validated LC-MS/MS method with a 0.25 ppm LOQ, 96–109% spike recovery, and 1.08% RSD system precision enables routine IPU quantification in mometasone furoate and other corticosteroid APIs [2]. For process-scale removal, MIP-based scavengers achieve 80% selective IPU binding with only 15% non-specific API binding, and the OSN-MIP hybrid process reduces IPU contamination from 100 mg/g API to 2 mg/g API with approximately 3% API loss [3]. Procurement of high-purity 1,3-diisopropylurea reference standards (≥97% by GC, as supplied by TCI) is essential for method calibration, MIP template preparation, and regulatory compliance documentation.

Medicinal Chemistry: Diisopropylurea Moiety as a Superior in Vivo Pharmacophore for 5α-Reductase Inhibitors

For medicinal chemistry programs targeting 5α-reductase for benign prostatic hyperplasia or androgenic alopecia, the diisopropylurea moiety confers a critical in vivo efficacy advantage when conjugated to 4-azasteroid scaffolds. The diisopropylurea-bearing compound (turosteride, FCE 26073) demonstrated 40–50% suppression of androgen-stimulated prostate growth at 3 mg/kg/day oral dose in rats, while the dicyclohexylurea analog was ineffective at 10 mg/kg/day despite comparable in vitro IC50 values (55 nM vs. 41 nM for human enzyme) [1]. This in vivo differentiation cannot be predicted from in vitro enzyme inhibition data alone and likely reflects superior pharmacokinetic properties conferred by the isopropyl substituents. Procurement of 1,3-diisopropylurea as a synthetic building block or derivatization reagent is therefore indicated for structure-activity relationship (SAR) studies where in vivo translation is a critical decision gate.

Chiral Separations: Diisopropylurea-Functionalized Selectors for Mandelic Acid Enantiomer Resolution

Analytical laboratories developing capillary electrophoresis methods for mandelic acid enantioseparation should prioritize diisopropylurea-functionalized ergoline-based chiral selectors (CSIII) over dimethylurea (CSI) or diethylurea (CSII) analogs. CSIII provided the best enantioseparation and resolution for mandelic acid enantiomers under standardized CE conditions (100 mM β-alanine-acetate BGE with MeOH/THF 4:1, 25 mM selector) [1]. This performance advantage is attributed to the optimal steric hindrance at the chiral binding site provided by the isopropyl groups. Importantly, this trend is analyte-specific—for dansyl amino acids, the dimethylurea selector (CSI) performs best—so procurement of the diisopropylurea-modified selector should be targeted specifically to mandelic acid-type analytes rather than as a universal chiral selector [1].

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